![molecular formula C15H21NO B502108 N-[4-(allyloxy)benzyl]-N-cyclopentylamine](/img/structure/B502108.png)
N-[4-(allyloxy)benzyl]-N-cyclopentylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(allyloxy)benzyl]-N-cyclopentylamine is an organic compound with a unique structure that combines a cyclopentanamine moiety with a benzyl group substituted with a prop-2-en-1-yloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(allyloxy)benzyl]-N-cyclopentylamine typically involves the reaction of 4-(prop-2-en-1-yloxy)benzyl chloride with cyclopentanamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve high purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(allyloxy)benzyl]-N-cyclopentylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in dichloromethane.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted benzyl derivatives.
Applications De Recherche Scientifique
N-[4-(allyloxy)benzyl]-N-cyclopentylamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical probes.
Mécanisme D'action
The mechanism of action of N-[4-(allyloxy)benzyl]-N-cyclopentylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit enzyme activity or block receptor signaling pathways, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[4-(prop-2-yn-1-yloxy)benzyl]cyclopentanamine
- N-[4-(prop-2-en-1-yloxy)benzyl]cyclopropanamine
- 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid
Uniqueness
N-[4-(allyloxy)benzyl]-N-cyclopentylamine is unique due to its specific structural features, such as the cyclopentanamine moiety and the prop-2-en-1-yloxy substitution on the benzyl group.
Propriétés
Formule moléculaire |
C15H21NO |
|---|---|
Poids moléculaire |
231.33g/mol |
Nom IUPAC |
N-[(4-prop-2-enoxyphenyl)methyl]cyclopentanamine |
InChI |
InChI=1S/C15H21NO/c1-2-11-17-15-9-7-13(8-10-15)12-16-14-5-3-4-6-14/h2,7-10,14,16H,1,3-6,11-12H2 |
Clé InChI |
LAUGUKVOMKVLLD-UHFFFAOYSA-N |
SMILES |
C=CCOC1=CC=C(C=C1)CNC2CCCC2 |
SMILES canonique |
C=CCOC1=CC=C(C=C1)CNC2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


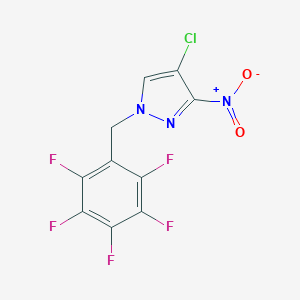
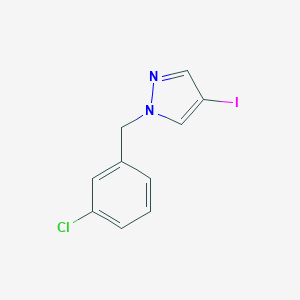

![N-(tert-butyl)-N-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}amine](/img/structure/B502032.png)
![2-[(5-{[(4-Fluorophenyl)amino]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B502034.png)
AMINE](/img/structure/B502035.png)
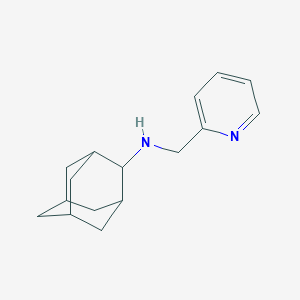
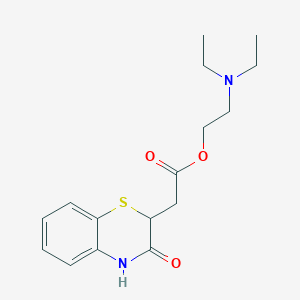
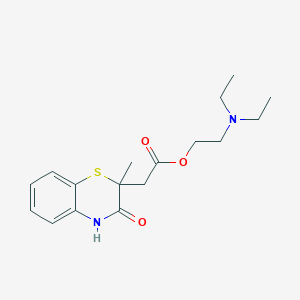
![3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}-1H-1,2,4-triazol-5-amine](/img/structure/B502041.png)
![6-[(2-chloroanilino)methyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B502045.png)
![6-[(3,4-dichloroanilino)methyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B502047.png)
![6-[(3,5-dichloroanilino)methyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B502048.png)
![1-{3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B502049.png)
